Cas no 1784271-93-7 (3-Bromo-6-methoxy-1-methyl-1H-indazole)

3-Bromo-6-methoxy-1-methyl-1H-indazole is a heterocyclic organic compound featuring a bromo-substituted indazole core with methoxy and methyl functional groups. This structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules. The bromine atom at the 3-position offers reactivity for cross-coupling reactions, while the methoxy group enhances solubility and modulates electronic properties. Its well-defined crystalline form ensures high purity and stability, facilitating precise applications in medicinal chemistry. The compound’s versatility in functionalization makes it useful for developing kinase inhibitors, receptor modulators, and other therapeutic agents. Suitable for controlled laboratory use under standard handling protocols.
3-Bromo-6-methoxy-1-methyl-1H-indazole structure
1784271-93-7 structure
Product Name:3-Bromo-6-methoxy-1-methyl-1H-indazole
CAS No:1784271-93-7
MF:C9H9BrN2O
MW:241.084561109543
CID:4672689
Update Time:2025-08-04

3-Bromo-6-methoxy-1-methyl-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-6-methoxy-1-methyl-1H-indazole
    • FCH2496720
    • AX8327230
    • Inchi: 1S/C9H9BrN2O/c1-12-8-5-6(13-2)3-4-7(8)9(10)11-12/h3-5H,1-2H3
    • InChI Key: RKQRDWFKLSTBGG-UHFFFAOYSA-N
    • SMILES: BrC1C2C=CC(=CC=2N(C)N=1)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 191
  • Topological Polar Surface Area: 27

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